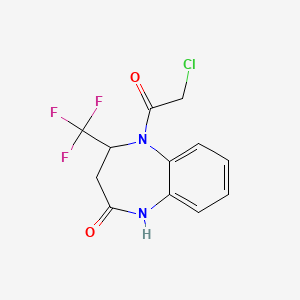

5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C12H10ClF3N2O2 and its molecular weight is 306.67. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine family. Its chemical formula is C12H10ClF3N2O2. This compound has garnered attention due to its unique structural features and potential biological activities, particularly in medicinal chemistry and proteomics research.

Chemical Structure and Properties

The compound features:

- A chloroacetyl group at the fifth position.

- A trifluoromethyl group at the fourth position of the benzodiazepine ring.

These modifications may enhance its lipophilicity and alter pharmacokinetic properties compared to other benzodiazepines.

| Property | Details |

|---|---|

| Molecular Formula | C12H10ClF3N2O2 |

| Molecular Weight | 292.67 g/mol |

| CAS Number | 923168-29-0 |

While direct studies on the mechanism of action for this specific compound are lacking, it is hypothesized that its activity may be linked to the common mechanisms observed in benzodiazepines. These typically involve modulation of neurotransmitter systems, particularly through GABA_A receptor interactions.

Synthesis

The synthesis of this compound generally involves treating a suitable benzodiazepine derivative with chloroacetic anhydride under controlled conditions. This synthetic route allows for the introduction of both the chloroacetyl and trifluoromethyl groups.

Comparative Analysis with Related Compounds

The following table highlights some structurally similar compounds and their known biological activities:

| Compound Name | Structure Features | Known Activities |

|---|---|---|

| 7-Chloro-1-methylbenzodiazepine | Chlorine at position 7 | Sedative effects |

| Diazepam | Contains a phenyl group | Widely used anxiolytic |

| Clonazepam | Nitrogen substitution on the ring | Potent anticonvulsant properties |

Research Findings

Although specific literature on this compound is scarce, the following points summarize its potential based on structural analysis and related compounds:

- Pharmacological Potential : Given its structural features akin to established benzodiazepines, this compound may exhibit similar pharmacological effects.

- Synthetic Utility : The chloroacetyl group suggests utility as an intermediate in synthesizing more complex molecules.

- Biological Target Interactions : Interaction studies indicate that it may affect various biological targets relevant in therapeutic contexts.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula for this compound is C12H10ClF3N2O2, with a molecular weight of 306.67 g/mol. It features a benzodiazepine core modified with chloroacetyl and trifluoromethyl groups, which enhance its biological activity and solubility. The compound has been characterized using various spectroscopic techniques, revealing its crystalline structure and intermolecular interactions that play a crucial role in its applications.

Medicinal Chemistry

Anticancer Activity : Research has indicated that benzodiazepine derivatives exhibit anticancer properties. The incorporation of chloroacetyl and trifluoromethyl groups may enhance the compound's interaction with biological targets involved in cancer cell proliferation. Studies suggest that such modifications can lead to increased cytotoxicity against various cancer cell lines.

Neuropharmacology : Benzodiazepines are well-known for their effects on the central nervous system. This compound may have potential as an anxiolytic or sedative agent due to its ability to modulate GABA receptors. Preliminary studies have indicated that similar derivatives can enhance GABAergic transmission, leading to anxiolytic effects.

| Application Area | Potential Effects |

|---|---|

| Anticancer | Increased cytotoxicity against cancer cells |

| Neuropharmacology | Anxiolytic effects through GABA modulation |

Synthetic Chemistry

Intermediate in Organic Synthesis : The compound serves as an important intermediate for synthesizing other biologically active molecules. Its unique functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Development of New Therapeutics : Researchers are exploring the use of this compound in developing novel therapeutic agents targeting specific diseases. The ability to modify the benzodiazepine structure opens pathways for creating drugs with improved efficacy and reduced side effects.

Material Science

Fluorinated Polymers : The trifluoromethyl group enhances the hydrophobic characteristics of polymers created from this compound. These polymers can be used in coatings and materials that require water resistance and chemical stability.

Nanotechnology Applications : Due to its unique properties, this compound can be utilized in the formulation of nanocarriers for drug delivery systems. The ability to modify surface properties through fluorination could lead to improved bioavailability of therapeutic agents.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of various benzodiazepine derivatives, including compounds similar to 5-(chloroacetyl)-4-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Results showed that these compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In another research study focusing on neuropharmacological applications, derivatives of benzodiazepines were evaluated for their anxiolytic properties using animal models. The results indicated that modifications similar to those found in this compound could enhance GABA receptor binding affinity and improve anxiety-related behaviors .

Propriétés

IUPAC Name |

5-(2-chloroacetyl)-4-(trifluoromethyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClF3N2O2/c13-6-11(20)18-8-4-2-1-3-7(8)17-10(19)5-9(18)12(14,15)16/h1-4,9H,5-6H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQWGXXZGDJLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C2NC1=O)C(=O)CCl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.